molecular formula C10H16ClN B1419416 N-ethyl-2,5-dimethylaniline hydrochloride CAS No. 1193387-81-3

N-ethyl-2,5-dimethylaniline hydrochloride

Cat. No. B1419416
M. Wt: 185.69 g/mol
InChI Key: AXHTUWIQUCOJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-2,5-dimethylaniline hydrochloride” is a chemical compound with the molecular formula C10H15N•HCl and a molecular weight of 185.69 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2,5-dimethylaniline hydrochloride” is represented by the Inchi Code: 1S/C10H15N.ClH/c1-4-11-10-7-8(2)5-6-9(10)3;/h5-7,11H,4H2,1-3H3;1H .


Physical And Chemical Properties Analysis

“N-ethyl-2,5-dimethylaniline hydrochloride” is a powder that should be stored at room temperature .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of N-ethyl-2,5-dimethylaniline hydrochloride . This compound, with the chemical formula C10H15N·HCl , has a molecular weight of approximately 185.7 g/mol . It is used in various fields, and I’ll provide details for six unique applications:

  • Organic Synthesis and Intermediates

    • Results/Outcomes : The compound contributes to the synthesis of various pharmaceuticals and chemicals, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
  • Proteomics Research

    • Results/Outcomes : Researchers gain insights into protein structure, function, and interactions by utilizing this compound in their experiments .
  • Analytical Chemistry

    • Results/Outcomes : Accurate quantification and detection of other compounds can be achieved using this compound as a calibration standard .
  • Materials Science

    • Results/Outcomes : Enhanced mechanical, thermal, or electrical properties in materials are observed due to the presence of N-ethyl-2,5-dimethylaniline hydrochloride .
  • Pharmaceutical Development

    • Results/Outcomes : Researchers achieve progress in developing new drugs or optimizing existing ones by utilizing this compound .
  • Biomedical Research

    • Results/Outcomes : Insights into cellular responses, toxicity, or pharmacokinetics are obtained through its application .

Safety And Hazards

“N-ethyl-2,5-dimethylaniline hydrochloride” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-ethyl-2,5-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-4-11-10-7-8(2)5-6-9(10)3;/h5-7,11H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHTUWIQUCOJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2,5-dimethylaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.